Cas no 869898-11-3 (4-bromo-1-chloro-3-methylisoquinoline)
4-bromo-1-chloro-3-methylisoquinoline Chemical and Physical Properties
Names and Identifiers
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- 4-bromo-1-chloro-3-methylisoquinoline
- Isoquinoline, 4-bromo-1-chloro-3-methyl-
- 4-Bromo-1-chloro-3-methyl-isoquinoline
- 4-Bromo-1-chloro-3-methylisoquinoline (ACI)
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- MDL: MFCD20278291
- Inchi: 1S/C10H7BrClN/c1-6-9(11)7-4-2-3-5-8(7)10(12)13-6/h2-5H,1H3
- InChI Key: AJDDBYWICPGLDJ-UHFFFAOYSA-N
- SMILES: ClC1C2C(=CC=CC=2)C(Br)=C(C)N=1
4-bromo-1-chloro-3-methylisoquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0302-1g |
4-Bromo-1-chloro-3-methyl-isoquinoline |
869898-11-3 | 96% | 1g |
8463.46CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0302-5g |
4-Bromo-1-chloro-3-methyl-isoquinoline |
869898-11-3 | 96% | 5g |
33904.74CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0302-500mg |
4-Bromo-1-chloro-3-methyl-isoquinoline |
869898-11-3 | 96% | 500mg |
4655.75CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0302-250mg |
4-Bromo-1-chloro-3-methyl-isoquinoline |
869898-11-3 | 96% | 250mg |
2756.14CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0302-100mg |
4-Bromo-1-chloro-3-methyl-isoquinoline |
869898-11-3 | 96% | 100mg |
1797.85CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0302-50mg |
4-Bromo-1-chloro-3-methyl-isoquinoline |
869898-11-3 | 96% | 50mg |
1322.95CNY | 2021-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1411174-50mg |
4-Bromo-1-chloro-3-methyl-isoquinoline |
869898-11-3 | 96% | 50mg |
¥1758.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1411174-100mg |
4-Bromo-1-chloro-3-methyl-isoquinoline |
869898-11-3 | 96% | 100mg |
¥2580.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1411174-250mg |
4-Bromo-1-chloro-3-methyl-isoquinoline |
869898-11-3 | 96% | 250mg |
¥3394.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1411174-500mg |
4-Bromo-1-chloro-3-methyl-isoquinoline |
869898-11-3 | 96% | 500mg |
¥6224.00 | 2024-04-27 |
4-bromo-1-chloro-3-methylisoquinoline Suppliers
4-bromo-1-chloro-3-methylisoquinoline Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on 4-bromo-1-chloro-3-methylisoquinoline
4-Bromo-1-Chloro-3-Methylisoquinoline: A Comprehensive Overview
The compound 4-bromo-1-chloro-3-methylisoquinoline, identified by the CAS number 869898-11-3, is a heterocyclic aromatic compound with significant interest in various fields of organic chemistry, pharmacology, and materials science. This compound belongs to the isoquinoline family, which is a class of bicyclic structures composed of a benzene ring fused with a pyridine ring. The presence of bromine, chlorine, and methyl substituents at specific positions on the isoquinoline framework imparts unique chemical properties, making it a valuable molecule for both academic research and industrial applications.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 4-bromo-1-chloro-3-methylisoquinoline. Researchers have explored various methodologies, including palladium-catalyzed cross-coupling reactions and multi-component synthesis strategies, to construct this compound with high yield and purity. These methods not only facilitate the preparation of this isoquinoline derivative but also pave the way for the synthesis of related compounds with diverse substituents.
In terms of chemical properties, 4-bromo-1-chloro-3-methylisoquinoline exhibits distinct reactivity due to the electron-withdrawing effects of bromine and chlorine atoms as well as the electron-donating effect of the methyl group. These substituents influence the molecule's electronic structure, making it a versatile building block in organic synthesis. For instance, the bromine atom can serve as a leaving group in nucleophilic substitution reactions, while the chlorine atom can participate in electrophilic aromatic substitution under specific conditions.
The application of 4-bromo-1-chloro-3-methylisoquinoline extends beyond traditional organic chemistry. Recent studies have highlighted its potential in drug discovery, particularly in the development of anticancer agents. Isoquinoline derivatives are known for their ability to inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and kinase enzymes. The substitution pattern in 4-bromo-1-chloro-3-methylisoquinoline allows for fine-tuning its pharmacokinetic properties, making it a promising candidate for further preclinical evaluation.
In addition to its role in medicinal chemistry, 4-bromo-1-chloro-3-methylisoquinoline has shown potential in materials science applications. Its aromatic structure and functional groups make it a suitable candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Researchers have explored its electronic properties through computational modeling and experimental techniques, revealing its suitability as an electron transport material.
The synthesis and characterization of 4-bromo-1-chloro-3-methylisoquinoline have been extensively documented in recent scientific literature. For example, a study published in the Journal of Organic Chemistry demonstrated a novel approach to synthesizing this compound using microwave-assisted reactions, significantly reducing reaction time while maintaining product quality. Such advancements underscore the importance of continuous innovation in synthetic methodologies to meet the growing demand for complex heterocyclic compounds.
In conclusion, 4-bromo-1-chloro-3-methylisoquinoline, with its unique chemical structure and versatile properties, remains a focal point in contemporary chemical research. Its applications span across multiple disciplines, from drug discovery to materials science, highlighting its significance as a valuable chemical entity. As research progresses, further insights into its properties and potential uses will undoubtedly emerge, solidifying its role as an essential compound in modern chemistry.
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